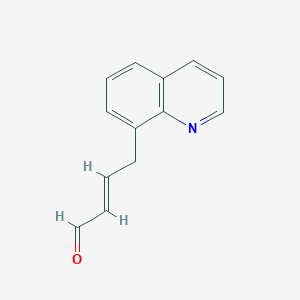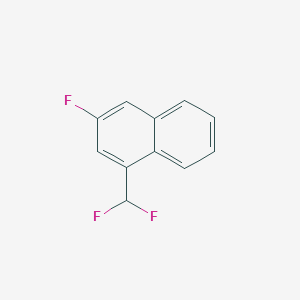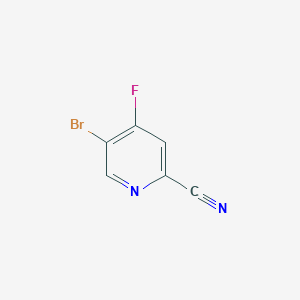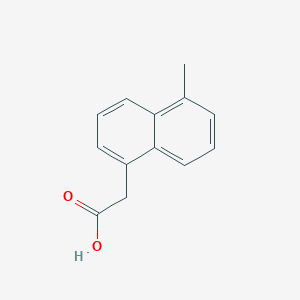
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol est un composé organique appartenant à la classe des dérivés de l'indane. Ce composé est caractérisé par la présence d'un groupe isopropyle attaché au système cyclique de l'indane, qui est en outre substitué par deux groupes hydroxyle aux positions 1 et 5. La structure de l'indane est un système bicyclique constitué d'un cycle benzénique fusionné à un cycle cyclopentane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique l'hydrogénation de dérivés de l'indène. Le procédé commence généralement par la préparation du précurseur de l'indène, suivie d'une hydrogénation sélective pour introduire le groupe isopropyle et les fonctionnalités hydroxyle.
Préparation du précurseur de l'indène : Le précurseur de l'indène peut être synthétisé par cyclisation de composés aromatiques appropriés.
Hydrogénation : Le précurseur de l'indène est soumis à une hydrogénation à l'aide d'un catalyseur approprié tel que le palladium sur carbone (Pd/C) dans des conditions douces.
Méthodes de production industrielle
En milieu industriel, la production de 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cette approche permet un meilleur contrôle des conditions réactionnelles, des rendements améliorés et des coûts de production réduits. L'utilisation de systèmes catalytiques avancés et de paramètres réactionnels optimisés garantit la synthèse efficace du composé à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle du composé peuvent être oxydés pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des dérivés saturés.
Substitution : Le cycle aromatique de la structure de l'indane peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu alcalin, trioxyde de chrome (CrO3) dans l'acide acétique.
Réduction : Gaz hydrogène (H2) avec des catalyseurs de palladium sur carbone (Pd/C) ou de platine (Pt).
Substitution : Halogénation à l'aide de chlore (Cl2) ou de brome (Br2), nitration à l'aide d'acide nitrique (HNO3) et d'acide sulfurique (H2SO4), sulfonation à l'aide de trioxyde de soufre (SO3) dans l'acide sulfurique.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation de dérivés saturés.
Substitution : Formation de dérivés halogénés, nitrés ou sulfonés.
4. Applications de la recherche scientifique
Le 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol a plusieurs applications de la recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif de la synthèse organique.
Médecine : La recherche se poursuit pour explorer le potentiel du composé en tant que pharmacophore dans la conception de médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe.
5. Mécanisme d'action
Le mécanisme d'action du 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle du composé peuvent former des liaisons hydrogène avec les sites actifs des enzymes ou des récepteurs, modulant ainsi leur activité. Le système cyclique de l'indane fournit un cadre rigide qui peut interagir avec les poches hydrophobes des protéines, augmentant ainsi l'affinité de liaison et la spécificité .
Applications De Recherche Scientifique
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indane ring system provides a rigid framework that can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Indane : Un composé parent ayant une structure bicyclique similaire mais dépourvu des groupes isopropyle et hydroxyle.
Indanone : Un dérivé avec une fonctionnalité cétone à la position 1.
Indandiol : Des composés avec des groupes hydroxyle à différentes positions sur le cycle de l'indane.
Unicité
Le 7-Isopropyl-2,3-dihydro-1H-indène-1,5-diol est unique en raison de la présence à la fois de groupes isopropyle et hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
7-propan-2-yl-2,3-dihydro-1H-indene-1,5-diol |
InChI |
InChI=1S/C12H16O2/c1-7(2)10-6-9(13)5-8-3-4-11(14)12(8)10/h5-7,11,13-14H,3-4H2,1-2H3 |
Clé InChI |
GIVMZVHZTCVANJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC2=C1C(CC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)








![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
